molecular formula C10H6N4O2 B14374148 N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide CAS No. 89880-76-2

N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide

Cat. No.: B14374148
CAS No.: 89880-76-2
M. Wt: 214.18 g/mol
InChI Key: WVWMJZHNTJLNNT-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C10H6N4O2 It is a derivative of benzene, characterized by the presence of two cyano groups and two carboxamide groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dicyanobenzene-1,3-dicarboxamide typically involves the reaction of 1,3-dicyanobenzene with suitable amine derivatives under controlled conditions. One common method is the reaction of 1,3-dicyanobenzene with ammonia or primary amines in the presence of a catalyst, such as palladium or nickel, at elevated temperatures and pressures. The reaction proceeds through nucleophilic substitution, where the cyano groups are converted to carboxamide groups.

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-Dicyanobenzene-1,3-dicarboxamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a metal catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: The major products are benzene-1,3-dicarboxylic acid derivatives.

    Reduction: The major products are benzene-1,3-diamine derivatives.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N~3~-Dicyanobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyanobenzene: A precursor to N1,N~3~-Dicyanobenzene-1,3-dicarboxamide, lacking the carboxamide groups.

    Benzene-1,3-dicarboxamide: Similar structure but without the cyano groups.

    Isophthalonitrile: Another derivative of benzene with two cyano groups but no carboxamide groups.

Uniqueness

N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide is unique due to the presence of both cyano and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

89880-76-2

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

1-N,3-N-dicyanobenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H6N4O2/c11-5-13-9(15)7-2-1-3-8(4-7)10(16)14-6-12/h1-4H,(H,13,15)(H,14,16)

InChI Key

WVWMJZHNTJLNNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC#N)C(=O)NC#N

Origin of Product

United States

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